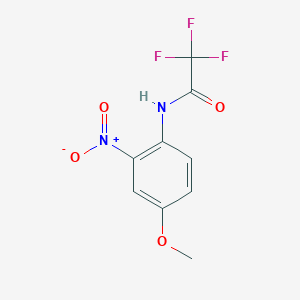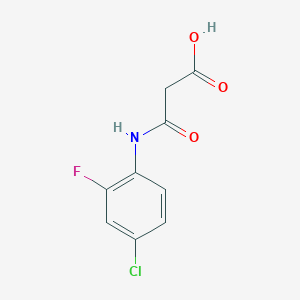
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide, commonly known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.44 g/mol.
作用機序
BOP acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue of the enzyme, thereby preventing the substrate from binding to the enzyme. BOP has a high affinity for the active site of proteases, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
BOP has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit cancer cell growth and metastasis by blocking the activity of proteases involved in tumor invasion and angiogenesis. BOP has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, BOP has been shown to have anti-inflammatory properties by inhibiting the activity of proteases involved in the inflammatory response.
実験室実験の利点と制限
BOP has several advantages for lab experiments, including its high potency as a protease inhibitor and its ability to inhibit multiple proteases. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, BOP has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research of BOP. One potential direction is the development of BOP-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of BOP's potential use in the treatment of other diseases such as inflammation, thrombosis, and viral infections. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of BOP and its potential toxicity in vivo. Additionally, the development of more potent and selective protease inhibitors based on BOP is an area of future research.
合成法
The synthesis of BOP involves the reaction of 3-piperidin-4-ylpropan-1-amine with 2-amino-5-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The product is then purified through column chromatography to obtain pure BOP.
科学的研究の応用
BOP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a potent inhibitor of proteases such as chymotrypsin, trypsin, and thrombin, which play a crucial role in various diseases such as cancer, inflammation, and thrombosis. BOP has shown promising results in the inhibition of cancer cell growth and metastasis in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain.
特性
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(4-1-10-5-7-16-8-6-10)17-11-2-3-13-12(9-11)18-15(20)21-13/h2-3,9-10,16H,1,4-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWRFCWMKWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)NC2=CC3=C(C=C2)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
